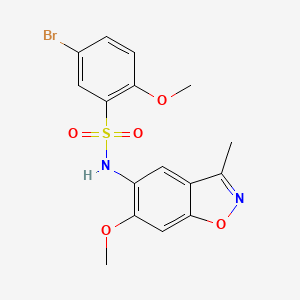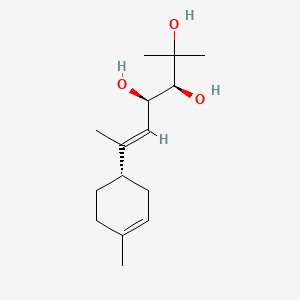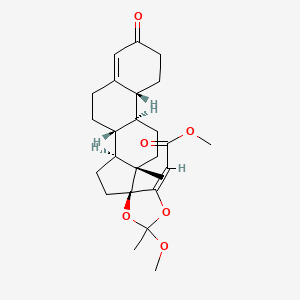
ZK 756326
描述
ZK 756326 是一种非肽类趋化因子受体激动剂,专门针对 CC 趋化因子受体 8 (CCR8)。该化合物在各种科学研究应用中显示出潜力,特别是在免疫学和癌症研究领域 .
作用机制
ZK 756326 通过与 CCR8 受体正构结合口袋结合发挥作用。 这种结合激活受体并启动下游信号通路,包括细胞内钙水平升高和 ERK1/2 的磷酸化 。 该化合物对 CCR8 的选择性归因于结合口袋中保守的 Y1.39Y3.32E7.39 基序 .
安全和危害
ZK756326 2HCl is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .
Relevant Papers ZK756326 2HCl has been cited by two publications . One paper discusses how tumor-derived exosomes drive pre-metastatic niche formation in the lung via modulating CCL1+ fibroblast and CCR8+ Treg cell interactions . Another paper discusses how a CCL1/CCR8-dependent feed-forward mechanism drives ILC2 functions in type 2-mediated inflammation .
生化分析
Biochemical Properties
ZK 756326 is a potent and selective agonist of the CC chemokine receptor 8 (CCR8). It inhibits the binding of the CCR8 ligand I-309 (CCL1) with an IC50 value of 1.8 μM . As a full agonist, this compound dose-responsively elicits an increase in intracellular calcium levels and cross-desensitizes the receptor’s response to CCL1 . Additionally, this compound stimulates extracellular acidification in cells expressing human CCR8 . The compound shows high specificity for CCR8 compared to other G-protein-coupled receptors, indicating its targeted action .
Cellular Effects
This compound has been shown to influence various cellular processes. In cells expressing human CCR8, this compound stimulates an increase in intracellular calcium levels, which is a critical secondary messenger in many signaling pathways . This compound also induces extracellular acidification, suggesting its role in modulating cellular metabolism . Furthermore, this compound has been observed to increase the expression of phosphorylated extracellular signal-regulated kinases ERK1 and ERK2 in THP1 cells, indicating its impact on cell signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the orthosteric binding pocket of CCR8, which is situated on the extracellular side of the transmembrane domain . This binding interaction is facilitated by a conserved Y1.39Y3.32E7.39 motif in the binding pocket, which plays a crucial role in the recognition of both chemokine and non-peptide ligands . Upon binding, this compound activates downstream signaling pathways by increasing intracellular calcium levels and inducing the phosphorylation of ERK1/2 . The compound’s ability to cross-desensitize the receptor’s response to CCL1 further highlights its role in modulating CCR8 activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound has been shown to maintain its stability and activity over extended periods when stored under recommended conditions . In vitro studies have demonstrated that this compound can induce sustained increases in intracellular calcium levels and extracellular acidification over time . Additionally, long-term exposure to this compound has been associated with persistent activation of CCR8 and its downstream signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates CCR8 and induces chemotaxis in cells expressing murine CCR8 . At higher doses, this compound may exhibit toxic or adverse effects, including potential off-target interactions with other G-protein-coupled receptors . It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
This compound is involved in metabolic pathways associated with CCR8 activation. The compound interacts with enzymes and cofactors that regulate intracellular calcium levels and extracellular acidification . By modulating these pathways, this compound influences metabolic flux and metabolite levels within cells expressing CCR8
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to CCR8 and other potential targets . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications and minimizing off-target effects.
Subcellular Localization
This compound exhibits subcellular localization primarily at the cell membrane, where it interacts with CCR8 . The compound’s activity and function are influenced by its localization within specific cellular compartments. Post-translational modifications and targeting signals may direct this compound to particular organelles, further modulating its effects on cellular processes . Detailed studies on the subcellular localization of this compound will provide insights into its mechanism of action and potential therapeutic applications.
准备方法
合成路线和反应条件
ZK 756326 的合成涉及将 2-[2-[4-(3-苯氧基苄基)哌嗪-1-基]乙氧基]乙醇与盐酸反应,形成其二盐酸盐 。反应条件通常涉及使用有机溶剂和控制温度,以确保最终产品的纯度和产量。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用高通量反应器和纯化系统来批量生产该化合物,同时保持其化学完整性和活性 .
化学反应分析
反应类型
ZK 756326 主要与 CCR8 受体发生结合和激活反应。 它抑制天然配体 I-309 (CCL1) 与 CCR8 的结合,IC50 值为 1.8 μM 。 该化合物还诱导表达 CCR8 的细胞中细胞内钙水平升高并刺激细胞外酸化 .
常用试剂和条件
涉及 this compound 的反应中使用的常用试剂包括用于结合测定的放射性标记配体和用于细胞内钙测量的钙敏感染料 。条件通常涉及生理 pH 值和温度,以模拟受体的自然环境。
主要形成的产物
涉及 this compound 的反应形成的主要产物是活化的 CCR8 受体和下游信号分子,例如磷酸化的细胞外信号调节激酶 (ERK1/2) .
相似化合物的比较
类似化合物
LMD-009: 另一种具有类似结合和激活特性的非肽类 CCR8 激动剂.
CCL1 (I-309): CCR8 的天然配体,它也激活受体,但具有不同的结合动力学.
ZK 756326 的独特性
This compound 由于其作为 CCR8 的非肽类激动剂的高特异性和效力而具有独特性。 与其他 G 蛋白偶联受体相比,它对 CCR8 的特异性提高了 28 倍以上 。 这种特异性使其成为研究 CCR8 介导的信号传导以及针对表达 CCR8 的细胞的潜在治疗应用的宝贵工具 .
属性
IUPAC Name |
2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPACCEKWFGWZHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide](/img/structure/B611872.png)

![2-(5,6-Difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoic acid](/img/structure/B611880.png)


![4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B611886.png)
![1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-7-[3-methoxy-4-(1-methylpiperidin-4-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611890.png)
![3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611891.png)
